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molecular formula C10H11N5O B8473846 2,4-Diamino-6-benzyloxy-s-triazine

2,4-Diamino-6-benzyloxy-s-triazine

Cat. No. B8473846
M. Wt: 217.23 g/mol
InChI Key: FXXUYUZEWHFQJZ-UHFFFAOYSA-N
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Patent
US05525606

Procedure details

2,4-Diamino-6-chloro-s-triazine (2.25 g, 15.0 mmol) was added to a solution of sodium (0.43 g, 18.8 mmol) in benzyl alcohol (30 mL) under argon. The suspension was heated in a 130° C. oil bath for 3.5 h. The excess benzyl alcohol was removed under vacuum and the resulting solid was collected with the aid of benzene, and washed with water (100 mL): yield, 1.83 g (56%); mp 184°-185° C. (lit. 186°-188° C.; Wakabayashi et al., Nippon Dojo-Hiryogaku Zasshi, 41, 193-200 (1970)); UV (pH 1) λmax 233 nm (sh) (ε=0.589×104); (pH 6.9) 238 (sh) (0.111×104); (pH 13) 240 (sh) (0.073×104); 1H NMR δ5.25 (s, 2H, ArCH2), 6.63 (s, 4H, NH2 , exchange with D2O), 7.30-7.42 (m, 5H, ArH); MS (EI) calcd. m/z for C10H11N5O 217.0963, found 217.0955.
Quantity
2.25 g
Type
reactant
Reaction Step One
Quantity
0.43 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One
[Compound]
Name
λmax
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
238
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
240
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
C10H11N5O
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[N:7]=[C:6]([NH2:8])[N:5]=[C:4](Cl)[N:3]=1.[Na].[CH2:11]([OH:18])[C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1>>[NH2:1][C:2]1[N:7]=[C:6]([NH2:8])[N:5]=[C:4]([O:18][CH2:11][C:12]2[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=2)[N:3]=1 |^1:9|

Inputs

Step One
Name
Quantity
2.25 g
Type
reactant
Smiles
NC1=NC(=NC(=N1)N)Cl
Name
Quantity
0.43 g
Type
reactant
Smiles
[Na]
Name
Quantity
30 mL
Type
reactant
Smiles
C(C1=CC=CC=C1)O
Step Two
Name
λmax
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
238
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
240
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
C10H11N5O
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
130 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The excess benzyl alcohol was removed under vacuum
CUSTOM
Type
CUSTOM
Details
the resulting solid was collected with the aid of benzene
WASH
Type
WASH
Details
washed with water (100 mL)
CUSTOM
Type
CUSTOM
Details
yield
CUSTOM
Type
CUSTOM
Details
mp 184°-185° C. (lit. 186°-188° C.; Wakabayashi et al., Nippon Dojo-Hiryogaku Zasshi, 41, 193-200 (1970))

Outcomes

Product
Name
Type
Smiles
NC1=NC(=NC(=N1)N)OCC1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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